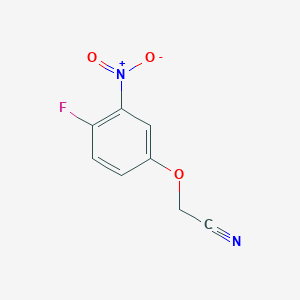

2-(4-Fluoro-3-nitrophenoxy)acetonitrile

Beschreibung

2-(4-Fluoro-3-nitrophenoxy)acetonitrile (CAS: 2056104-14-2) is a nitrile derivative with a fluorinated nitroaromatic substituent. Its molecular formula is C₈H₅FN₂O₃, and it has a molecular weight of 196.14 g/mol . The compound features a phenoxy group substituted with a fluorine atom at the para position and a nitro group at the meta position, linked to an acetonitrile moiety. It is synthesized via nucleophilic substitution, where 1-(bromomethyl)-4-fluoro-2-nitrobenzene reacts with potassium carbonate (K₂CO₃) and trimethylsilyl cyanide (TMSCN) in acetonitrile under controlled conditions . This compound is primarily used as a building block in pharmaceutical and agrochemical research due to its reactive nitrile group and electron-deficient aromatic system.

Eigenschaften

CAS-Nummer |

2056104-14-2 |

|---|---|

Molekularformel |

C8H5FN2O3 |

Molekulargewicht |

196.13 g/mol |

IUPAC-Name |

2-(4-fluoro-3-nitrophenoxy)acetonitrile |

InChI |

InChI=1S/C8H5FN2O3/c9-7-2-1-6(14-4-3-10)5-8(7)11(12)13/h1-2,5H,4H2 |

InChI-Schlüssel |

LANRVXSNWJKHIO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1OCC#N)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile typically involves the reaction of 4-fluoro-3-nitrophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 2-(4-Fluoro-3-nitrophenoxy)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoro-3-nitrophenoxy)acetonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Nucleophilic Substitution: Potassium carbonate in DMF.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Reduction: 2-(4-Fluoro-3-aminophenoxy)acetonitrile.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluoro-3-nitrophenoxy)acetonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antitubercular activity.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.

Wirkmechanismus

The mechanism of action of 2-(4-Fluoro-3-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes and pathways . The fluoro and nitro groups play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(4-Methyl-3-nitrophenyl)acetonitrile

- Molecular Formula : C₉H₈N₂O₂

- CAS : 82613-51-2

- Key Differences: Substitutes the fluorine atom in 2-(4-Fluoro-3-nitrophenoxy)acetonitrile with a methyl group. Safety data indicates it requires handling precautions due to toxicity (GHS Category III) .

(3-Fluoro-5-methoxyphenyl)acetonitrile

- Molecular Formula: C₉H₈FNO

- CAS : 914637-31-3

- Key Differences: Features a methoxy group at the para position and fluorine at the meta position. The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group in 2-(4-Fluoro-3-nitrophenoxy)acetonitrile. This difference significantly impacts electronic properties, such as HOMO-LUMO gaps and charge distribution . Lower molecular weight (165.16 g/mol) and higher volatility compared to the nitro-substituted analogue .

4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile

- Molecular Formula: C₁₄H₁₀FNO₂

- CAS : 76783-44-3

- Key Differences: Incorporates a hydroxyl group and a phenoxy substituent, increasing polarity (predicted pKa = 10.08) and boiling point (376.7°C) compared to the non-hydroxylated nitro derivative . The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents—a property absent in 2-(4-Fluoro-3-nitrophenoxy)acetonitrile.

3-(Trifluoromethyl)phenoxyacetonitrile

- Molecular Formula : C₈H₇FO₃

- CAS : 2145-31-5

- Key Differences :

Physicochemical and Electronic Properties Comparison

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Predicted Boiling Point (°C) | HOMO-LUMO Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-Fluoro-3-nitrophenoxy)acetonitrile | 196.14 | -NO₂, -F, -O- | Not reported | Not reported |

| 2-(4-Methyl-3-nitrophenyl)acetonitrile | 178.18 | -NO₂, -CH₃ | Not reported | Not reported |

| (3-Fluoro-5-methoxyphenyl)acetonitrile | 165.16 | -OCH₃, -F | Not reported | ~3.5–4.0 (DFT estimates) |

| 4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile | 243.23 | -OH, -O-, -F | 376.7 | Not reported |

| 3-(Trifluoromethyl)phenoxyacetonitrile | 196.14 | -CF₃, -O- | Not reported | Not reported |

Notes:

- The nitro group in 2-(4-Fluoro-3-nitrophenoxy)acetonitrile increases electron deficiency, favoring reactions with nucleophiles (e.g., amines, thiols).

- Fluorine substitution enhances thermal stability and resistance to oxidative degradation compared to non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.